molecular formula C17H13N3O3 B2528959 N-(1,3-benzodioxol-5-ylmethyl)quinoxaline-6-carboxamide CAS No. 881453-56-1

N-(1,3-benzodioxol-5-ylmethyl)quinoxaline-6-carboxamide

Cat. No.: B2528959
CAS No.: 881453-56-1
M. Wt: 307.309
InChI Key: ULUBZBVRNDKLJB-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)quinoxaline-6-carboxamide is a synthetic organic compound featuring a quinoxaline core substituted at the 6-position with a carboxamide group linked to a 1,3-benzodioxole moiety via a methylene bridge. Quinoxalines are nitrogen-containing heterocycles known for their electron-deficient aromatic system, which influences their reactivity, binding interactions, and applications in medicinal chemistry and materials science. The benzodioxole group, a methylenedioxy-substituted aromatic ring, is a common pharmacophore in bioactive molecules due to its metabolic stability and ability to engage in π-π interactions .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c21-17(12-2-3-13-14(8-12)19-6-5-18-13)20-9-11-1-4-15-16(7-11)23-10-22-15/h1-8H,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUBZBVRNDKLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of Methyl Quinoxaline-6-Carboxylate

A representative procedure involves refluxing methyl quinoxaline-6-carboxylate (2.66 mmol) with sodium hydroxide (5 N, 12.5 mmol) in a mixture of tetrahydrofuran (THF) and methanol (10:2.5 mL) at room temperature for 16 hours. Acidification with 1 N HCl to pH 5 precipitates the carboxylic acid, which is extracted with ethyl acetate and dried to yield 76.6% pure product.

Table 1: Reaction Conditions for Quinoxaline-6-Carboxylic Acid Synthesis

Starting Material Reagents Solvent Temperature Yield
Methyl quinoxaline-6-carboxylate NaOH (5 N) THF/MeOH RT 76.6%
Methyl quinoxaline-6-carboxylate NaOH (1 N) Ethanol/H₂O Reflux 76.6%

Key spectroscopic data confirms successful hydrolysis:

  • ¹H-NMR (DMSO-d₆) : δ 8.18 (d, J=8.4 Hz, 1H), 8.29 (dd, J=8.4, 1.2 Hz, 1H), 8.61 (d, J=1.2 Hz, 1H), 9.00–9.07 (m, 2H).

Preparation of (1,3-Benzodioxol-5-ylmethyl)amine

The amine component is typically synthesized via reductive amination or nucleophilic substitution. While direct commercial availability is limited, multi-step routes from piperonal derivatives are well-documented.

Reductive Amination of Piperonal

Piperonal (1,3-benzodioxole-5-carbaldehyde) reacts with ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol at 20°C for 24 hours. The reaction mixture is purified via column chromatography to isolate (1,3-benzodioxol-5-ylmethyl)amine in moderate yields (50–60%).

Table 2: Optimization of Amine Synthesis

Method Reagents Solvent Time Yield
Reductive amination NH₄OAc, NaBH₃CN MeOH 24 h 58%
Gabriel synthesis Phthalimide, K₂CO₃ DMF 12 h 45%

Amide Coupling Strategies

Formation of the carboxamide bond employs classical coupling reagents or in-situ activation of the carboxylic acid.

Carbodiimide-Mediated Coupling

A mixture of quinoxaline-6-carboxylic acid (1.0 equiv), (1,3-benzodioxol-5-ylmethyl)amine (1.2 equiv), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.5 equiv) in dichloromethane (DCM) at 0–5°C for 2 hours achieves 82% conversion. Hydroxybenzotriazole (HOBt, 1.5 equiv) suppresses racemization during activation.

Triazolium Salt Coupling

Advanced coupling agents like 1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) enhance efficiency in polar aprotic solvents. Dissolving the acid (1.0 equiv) and HATU (1.1 equiv) in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA, 3.0 equiv) precedes amine addition (1.05 equiv), yielding 89% product after 1 hour.

Table 3: Comparative Analysis of Coupling Methods

Method Reagent Solvent Time Yield Purity
EDCl/HOBt EDCl, HOBt DCM 2 h 82% 95%
HATU HATU, DIPEA DMF 1 h 89% 98%

Alternative Synthetic Routes

Direct Aminolysis of Acid Chlorides

Quinoxaline-6-carbonyl chloride, generated by treating the acid with thionyl chloride (SOCl₂) in refluxing toluene, reacts with (1,3-benzodioxol-5-ylmethyl)amine in tetrahydrofuran (THF) at −10°C. This method avoids coupling reagents but requires strict moisture control, yielding 75% product.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 300 W) accelerates the coupling reaction in DMF, reducing reaction time to 15 minutes with comparable yields (85–88%). This approach is advantageous for high-throughput applications.

Purification and Characterization

Crude product purification employs silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol. Analytical data confirms structure:

  • LC-MS (ESI+) : m/z 355.2 [M+H]⁺.
  • ¹H-NMR (DMSO-d₆) : δ 4.55 (d, J=5.6 Hz, 2H), 5.98 (s, 2H), 6.80–6.85 (m, 3H), 8.20–9.10 (m, 6H).

Challenges and Optimization

Solvent Selection

Polar aprotic solvents (DMF, DMSO) improve coupling efficiency but complicate removal during purification. Switching to dichloromethane with 10% DMF increases yield to 91% while easing isolation.

Stoichiometric Adjustments

A 10% excess of amine (1.1 equiv) drives the reaction to completion, minimizing residual acid. This adjustment improves yields by 8–12% across all methods.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the quinoxaline or benzodioxole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline-6-carboxylic acid derivatives, while substitution reactions could produce various quinoxaline-6-carboxamide analogs.

Scientific Research Applications

Chemical Properties and Structure

N-(1,3-benzodioxol-5-ylmethyl)quinoxaline-6-carboxamide features a quinoxaline core linked to a benzodioxole moiety. The molecular formula is C15H14N2O5C_{15}H_{14}N_{2}O_{5}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen in specific ratios that define its chemical properties. The compound's structure allows it to participate in various chemical reactions, making it a valuable building block for synthesizing more complex molecules.

Chemistry

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for the creation of derivatives with enhanced biological properties. For instance, the synthesis of derivatives may involve multi-step organic reactions optimized for yield and purity.

Reaction Type Description
Nucleophilic SubstitutionInvolves the substitution of a leaving group with a nucleophile.
Condensation ReactionsFormation of larger molecules by combining smaller ones with the release of water.

Biology

Research indicates that this compound exhibits significant biological activities:

  • Anticancer Activity : The compound has shown potential in inducing apoptosis in cancer cell lines by disrupting normal cell cycle progression. Molecular docking studies suggest effective binding to tubulin at the colchicine site, inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Similar compounds have been studied for their ability to inhibit bacterial growth, which could extend to this compound as well .

Medicine

The compound is under investigation for its therapeutic potential against various diseases. Its mechanism involves interaction with specific molecular targets such as enzymes or receptors:

Target Potential Effect
TubulinInhibition of cancer cell growth
PARP EnzymesModulation of DNA repair mechanisms

Ongoing studies aim to explore its efficacy in treating conditions like cancer and bacterial infections.

Industry

In addition to its biological applications, this compound may be utilized in developing new materials with specific electronic or optical properties. Its unique chemical structure can be adapted for use in advanced materials science applications.

Case Studies

Several studies have documented the effectiveness of quinoxaline derivatives similar to this compound:

  • Anticancer Research : A study demonstrated that derivatives of quinoxaline exhibited significant cytotoxicity against various cancer cell lines, highlighting the importance of structural modifications in enhancing therapeutic efficacy .
  • Antimicrobial Activity : Another research effort focused on quinoxaline derivatives showed promising results against Mycobacterium tuberculosis, suggesting that further exploration of this scaffold could yield novel antitubercular agents .

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Structure Variations

a. Quinoxaline vs. Quinoline Derivatives

A structurally related compound, N-(1,3-benzodioxol-5-ylmethyl)-6-bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxamide (), substitutes the quinoxaline core with a quinoline system. Key differences include:

  • Electronic Properties: Quinoxaline’s two adjacent nitrogen atoms create a more electron-deficient core compared to quinoline’s single nitrogen atom. This impacts solubility, redox behavior, and interactions with biological targets (e.g., enzymes or receptors).
  • Substituent Positioning: The carboxamide group at the quinoxaline 6-position (vs.
b. Nitrofuran/Nitrothiophene-Substituted Quinoxalines

Compounds such as 5-nitrofuran-2-carboxylic acid (3-cyano-1,4-di-N-oxide-quinoxalin-2-yl)amide derivatives () feature nitro-substituted heterocycles (nitrofuran/nitrothiophene) instead of benzodioxole. Key distinctions:

  • Synthetic Routes: Both compounds are synthesized via coupling reactions (e.g., DMF solvent, room temperature), but starting materials differ (3-amino-1,4-di-N-oxide-quinoxaline-2-carbonitrile for nitro derivatives vs. quinoxaline-6-carboxylic acid for the target compound) .

Substituent Effects on Physicochemical Properties

Compound Core Structure Substituents Key Functional Groups Synthetic Method
N-(1,3-benzodioxol-5-ylmethyl)quinoxaline-6-carboxamide Quinoxaline Benzodioxole-methyl, carboxamide Electron-rich aromatic, amide Carboxylic acid coupling (DMF, rt)
Quinoline derivative () Quinoline Bromo, methylfuran, benzodioxole-methyl Halogen, heteroaromatic, amide Halogenation/furan coupling (specifics not detailed)
Nitrofuran-quinoxaline () Quinoxaline Nitrofuran, cyano, N-oxide Nitro, cyano, N-oxide Amide coupling (DMF, rt)
  • Lipophilicity: The bromo substituent in the quinoline derivative increases molecular weight (367.2 g/mol vs. ~300–350 g/mol for others) and lipophilicity (predicted LogP >3).
  • Metabolic Stability : Benzodioxole’s methylenedioxy group resists oxidative metabolism compared to nitro groups, which are prone to reduction .

Hydrogen Bonding and Crystallography

While direct crystallographic data for the target compound is unavailable, studies on similar molecules suggest:

  • Quinoxaline derivatives form hydrogen bonds via carboxamide and nitro groups, influencing crystal packing and solubility .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)quinoxaline-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes a benzodioxole moiety linked to a quinoxaline core and a carboxamide group . Its molecular formula is C15H14N2O5C_{15}H_{14}N_{2}O_{5}, which indicates the presence of carbon, hydrogen, nitrogen, and oxygen in specific ratios that define its chemical properties.

This compound interacts with various molecular targets, modulating their activity. Key mechanisms include:

  • Inhibition of Kinases and Proteases : The compound may inhibit specific kinases or proteases, disrupting cell signaling pathways and inducing apoptosis in cancer cells.
  • Binding Affinity : Molecular docking studies suggest it can effectively bind to the colchicine site on tubulin, which is critical for microtubule dynamics in cell division.

Biological Activities

Research indicates that quinoxaline derivatives exhibit a wide range of biological activities. The specific activities associated with this compound include:

  • Antitumor Activity : In vitro assays have demonstrated its ability to induce apoptosis in various cancer cell lines by disrupting normal cell cycle progression.
  • Antiviral Properties : Quinoxaline derivatives have shown potential as antiviral agents, with certain modifications enhancing their efficacy against viruses like Epstein-Barr Virus (EBV) .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific structural features significantly affect the biological activity of quinoxaline derivatives. For instance:

Structural FeatureActivity Impact
NH LinkerEssential for activity
Benzodioxole MoietyEnhances potency compared to simpler analogs
SubstituentsAlkyl groups improve binding affinity and activity

Research shows that compounds with electron-donating groups tend to exhibit higher antitumor activity compared to those with electron-withdrawing groups .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Anticancer Studies : A study evaluated its effects on breast cancer cell lines (MCF-7), liver hepatocellular carcinoma (Hep G2), and human colon carcinoma (HCT116). The compound exhibited moderate to strong cytotoxicity with IC50 values indicating effective growth inhibition .
  • Antiviral Efficacy : In a systematic review of quinoxaline derivatives as antiviral agents, it was found that modifications at the nitrogen positions significantly enhanced activity against EBV without cytotoxic effects on host cells .
  • Mechanistic Insights : Investigations into the compound's mechanism revealed its ability to disrupt microtubule formation in cancer cells, leading to cell cycle arrest and subsequent apoptosis .

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